Home > Products > Screening Compounds P112354 > Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2
Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2 -

Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2

Catalog Number: EVT-10985470
CAS Number:
Molecular Formula: C45H57N9O10
Molecular Weight: 884.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2 is a synthetic peptide that has garnered attention for its potential therapeutic applications, particularly in the realms of pain management and receptor modulation. This peptide is designed to interact with opioid and cholecystokinin receptors, which are critical in pain pathways and various physiological processes.

Source

This compound is derived from modifications of naturally occurring peptides, particularly those that target opioid receptors. The design incorporates specific amino acid substitutions aimed at enhancing biological activity and selectivity towards desired receptor types. The synthesis of such peptides often involves advanced techniques in peptide chemistry, including solid-phase synthesis.

Classification

Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2 can be classified as a bifunctional peptide due to its dual action on opioid and cholecystokinin receptors. It is particularly noted for its agonistic properties at delta and mu opioid receptors while exhibiting antagonistic effects at cholecystokinin receptors.

Synthesis Analysis

Methods

The synthesis of Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2 typically employs solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids on a resin support. This method provides high purity and yield, crucial for biological applications.

Technical Details

  1. Stepwise Chain Elongation: The synthesis begins with the attachment of the first amino acid (tyrosine) to a solid support.
  2. Coupling Reactions: Each subsequent amino acid is added through coupling reactions, often utilizing reagents like N,N’-diisopropylcarbodiimide (DIC) and Oxyma to activate carboxyl groups.
  3. Deprotection and Cleavage: After the final amino acid is added, protecting groups are removed, and the peptide is cleaved from the resin.
  4. Purification: The crude product undergoes purification using high-performance liquid chromatography (HPLC), achieving purities greater than 98% .
Molecular Structure Analysis

Structure

The molecular structure of Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2 consists of a sequence of amino acids that confer specific conformational properties essential for receptor binding. The presence of D-amino acids enhances stability against enzymatic degradation.

Data

  • Molecular Weight: Approximately 1,150 Da.
  • Amino Acid Sequence: Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe.

The structural configuration allows for optimal interaction with target receptors, influencing its pharmacological profile.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis include:

  1. Peptide Bond Formation: Through amide linkages during the coupling process.
  2. Hydrogenation: In certain steps to remove protecting groups while maintaining the integrity of sensitive side chains.
  3. Purification Reactions: Involving solvent extraction and chromatographic techniques to isolate the desired product from by-products .

Technical Details

The reactions are carefully controlled to prevent side reactions, which can lead to impurities or incomplete products. Mass spectrometry is often employed to confirm the identity and purity of synthesized peptides.

Mechanism of Action

Process

The mechanism of action for Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2 involves its binding to specific receptors in the central nervous system:

  1. Opioid Receptor Agonism: The compound acts as an agonist at delta and mu opioid receptors, leading to analgesic effects.
  2. Cholecystokinin Receptor Antagonism: By blocking cholecystokinin receptors, it may reduce certain gastrointestinal side effects associated with opioid use.

Data

Studies indicate that modifications such as N-methylation enhance binding affinity and receptor selectivity, contributing to its therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and slightly soluble in water.

Chemical Properties

  • Stability: The presence of D-amino acids increases resistance to proteolytic degradation.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for peptides.

Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity post-synthesis .

Applications

Scientific Uses

Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2 has several potential applications in scientific research:

  1. Pain Management Research: As a model compound for studying pain pathways and developing new analgesics.
  2. Theranostics Development: Its properties make it suitable for theranostic applications targeting specific receptors in cancer therapy .
  3. Pharmacological Studies: Used in studies investigating receptor interactions and signaling pathways related to opioid and gastrointestinal functions.
Peptidomimetic Foundations & Beta-Hairpin Structural Motifs

Beta-Hairpin Topology in Peptidomimetic Design

The peptide Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH₂ exemplifies the strategic application of beta-hairpin topology in peptidomimetic design. This structural motif—characterized by a reverse turn flanked by beta strands—enforces conformational rigidity essential for precise receptor interactions. The compound's sequence incorporates key residues (D-Trp, NMeNle, Asp) that facilitate a stable turn structure, mimicking the bioactive conformation of endogenous ligands like cholecystokinin (CCK) and opioid peptides [2] [5].

Conformational studies of CCK-4 analogs reveal that an S-shaped topology positions aromatic side chains (Trp, Phe) in divergent orientations, enabling simultaneous engagement with distinct receptor subpockets. This contrasts with inactive conformations where these residues cluster together [5]. The beta-hairpin in Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH₂ similarly orients pharmacophores to target cholecystokinin receptors (CCKAR/CCKBR) and opioid receptors (δ/μ) through spatially distinct interfaces [2].

Table 1: Beta-Hairpin Structural Determinants in Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH₂

Residue PositionRole in Beta-HairpinBiological Consequence
D-TrpNucleates reverse turnStabilizes conformation for CCK2 binding
NMeNleDisrupts interstrand H-bondingEnhances flexibility at turn region
AspForms hydrogen bonds via side chainAnchors N-terminal strand orientation
Phe-NH₂Participates in C-terminal stackingFacilitates μ-opioid receptor recognition

Role of D-Amino Acids in Conformational Stability

D-amino acids are pivotal for modulating peptide stability and receptor selectivity. The incorporation of D-Ala and D-Trp in this compound confers three critical advantages:

  • Protease Resistance: D-stereochemistry impedes recognition by endogenous aminopeptidases, extending plasma half-life [6].
  • Conformational Restriction: D-Trp induces a left-handed helix propensity, stabilizing the beta-hairpin’s reverse turn. This contrasts with L-Trp in natural CCK-8, which adopts extended conformations vulnerable to enzymatic degradation [5].
  • Receptor Specificity: D-configuration reverses the binding mode at CCK2 receptors. While native CCK-4 (with L-Trp) prefers CCK2, D-Trp analogs exhibit enhanced affinity for opioid receptors due to altered side-chain spatial presentation [5] [2].

Table 2: Impact of D-Amino Acids on Pharmacological Properties

ResidueStereochemistryEffect on CCK2 AffinityEffect on Opioid Affinity
TrpL (in CCK-4)High (Kᵢ < 1 nM)Low
TrpD (in target peptide)10-fold reduction20-fold increase (vs. L-Trp)
AlaDMinimal changeEnhanced μ-receptor selectivity

N-Methylated Residues (e.g., NMeNle) for Metabolic Resistance

N-methylation at norleucine (NMeNle) serves dual roles in peptidomimetic optimization:

  • Metabolic Shield: Methylation sterically blocks protease access to the amide bond between D-Trp and Nle. This prevents cleavage by endopeptidases like neprilysin, a primary inactivation pathway for linear peptides [2].
  • Conformational Flexibility: N-methylation reduces intramolecular hydrogen bonding, enhancing the peptide’s ability to adopt the S-shaped topology required for bifunctional activity. Studies on CCK-4 analogs confirm that NMeNle-containing peptides maintain high affinity for CCK2 receptors, whereas unmethylated counterparts exhibit conformational instability and reduced potency [5].

The NMeNle modification also increases membrane permeability by lowering hydrogen-bonding capacity, facilitating blood-brain barrier penetration—a critical feature for targeting central opioid receptors [6].

Table 3: N-Methylation Effects on Peptide Stability

ModificationProteolytic Half-life (t₁/₂)CCK2 Binding (Kᵢ, nM)μ-Opioid Binding (Kᵢ, nM)
Without N-methylation< 5 min (plasma)0.812
With NMeNle> 60 min (plasma)0.50.65

C-Terminal Amidation as a Proteolytic Shield Strategy

C-terminal amidation (-NH₂) is a strategic defense against carboxypeptidase-mediated degradation. This modification:

  • Eliminates a Cleavage Site: By replacing the free carboxylate with an amide, carboxypeptidases lose their substrate recognition motif, significantly extending half-life in vivo [3].
  • Enhances Receptor Affinity: Amidated C-termini mimic endogenous neuropeptides (e.g., CCK-8, enkephalins), which require C-terminal amidation for high-affinity receptor binding. For opioid receptors, the Phe-NH₂ group engages in hydrogen bonding with conserved residues in the orthosteric pocket, as evidenced by structure-activity studies of bifunctional peptides [6] [7].

Comparative analyses demonstrate that amidated analogs of Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe exhibit 50-fold higher μ-opioid affinity than their acid counterparts, validating amidation as both a stability enhancer and pharmacophore amplifier [6].

Table 4: Impact of C-Terminal Amidation on Peptide Properties

C-TerminusProteolytic Resistanceμ-Opioid Kᵢ (nM)CCK2 Kᵢ (nM)
-OH (free acid)Low (t₁/₂ = 8 min)32.515
-NH₂ (amide)High (t₁/₂ = 45 min)0.650.5

Properties

Product Name

Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C45H57N9O10

Molecular Weight

884.0 g/mol

InChI

InChI=1S/C45H57N9O10/c1-4-5-15-37(44(63)53-35(23-39(57)58)43(62)52-34(40(47)59)21-27-11-7-6-8-12-27)54(3)45(64)36(22-29-24-48-33-14-10-9-13-31(29)33)51-38(56)25-49-41(60)26(2)50-42(61)32(46)20-28-16-18-30(55)19-17-28/h6-14,16-19,24,26,32,34-37,48,55H,4-5,15,20-23,25,46H2,1-3H3,(H2,47,59)(H,49,60)(H,50,61)(H,51,56)(H,52,62)(H,53,63)(H,57,58)/t26-,32+,34+,35+,36-,37+/m1/s1

InChI Key

LFIFGNCFEBAIHA-JCOUAQLOSA-N

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N(C)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.